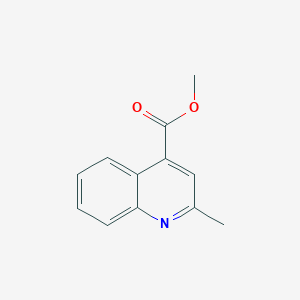

Methyl 2-methylquinoline-4-carboxylate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-methylquinoline-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-8-7-10(12(14)15-2)9-5-3-4-6-11(9)13-8/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMGVYHBEXUHRHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80399888 | |

| Record name | methyl 2-methylquinoline-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80399888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55625-40-6 | |

| Record name | methyl 2-methylquinoline-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80399888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of Methyl 2 Methylquinoline 4 Carboxylate

Established Synthetic Routes for Methyl 2-methylquinoline-4-carboxylate

The traditional synthesis of this compound primarily involves the initial construction of the 2-methylquinoline-4-carboxylic acid core, followed by an esterification step. Several classical methods have been adapted for this purpose.

Friedländer Synthesis Approaches

The Friedländer synthesis is a fundamental method for constructing the quinoline (B57606) ring system. youtube.com It typically involves the condensation of a 2-aminobenzaldehyde or a 2-aminoketone with a compound containing a reactive α-methylene group. youtube.com While the classic Friedländer synthesis provides a direct route to quinolines, variations of this reaction are particularly pertinent to the synthesis of 2-methylquinoline-4-carboxylic acid.

A significant and widely used variation is the Pfitzinger reaction , which condenses isatin (B1672199) or its derivatives with a carbonyl compound in the presence of a base to yield quinoline-4-carboxylic acids. researchgate.netnih.gov To synthesize the precursor, 2-methylquinoline-4-carboxylic acid, isatin is reacted with acetone in the presence of a strong base like potassium hydroxide (B78521). researchgate.netorganic-chemistry.org The reaction proceeds through the base-mediated ring-opening of isatin to form an isatic acid intermediate. researchgate.netresearchgate.net This is followed by an intermolecular condensation with acetone to form a Schiff base, which then undergoes a cyclization via a Claisen-like condensation to furnish the final quinoline-4-carboxylic acid. researchgate.net This approach has been demonstrated to produce 2-methylquinoline-4-carboxylic acid in excellent yields. researchgate.net

| Reactant 1 | Reactant 2 | Base | Product | Yield | Reference |

| Isatin | Acetone | KOH | 2-Methylquinoline-4-carboxylic acid | High | organic-chemistry.orgresearchgate.net |

| 5-Bromoisatin | Acetone | KOH | 6-Bromo-2-methylquinoline-4-carboxylic acid | 85% | organic-chemistry.org |

Esterification of 2-Methylquinoline-4-carboxylic Acid

Once 2-methylquinoline-4-carboxylic acid is obtained, the final step is the esterification to yield this compound. The most common and straightforward method for this transformation is the Fischer-Speier esterification . nih.gov This reaction involves treating the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). organic-chemistry.orgnih.gov The reaction is an equilibrium process, and using methanol as the solvent drives the equilibrium towards the formation of the methyl ester. nih.gov The process is generally efficient, providing the desired product in good yields.

| Carboxylic Acid | Alcohol | Acid Catalyst | Product | Yield | Reference |

| 2-Methylquinoline-4-carboxylic acid | Methanol | H₂SO₄ | This compound | 67% | organic-chemistry.org |

Synthesis via Quinoline N-Oxides and Rearrangements

The synthesis of quinoline-4-carboxylates through pathways involving quinoline N-oxides is not a well-established or commonly reported method for this compound. Research on the reactivity of quinoline N-oxides predominantly focuses on functionalization at other positions of the quinoline ring, such as C2 and C8. researchgate.net Typically, quinoline N-oxides are used as versatile precursors for introducing various substituents onto the quinoline scaffold through reactions that exploit the altered reactivity of the heteroaromatic system. acs.org For instance, C-H functionalization of quinoline N-oxides is a common strategy to introduce groups at the C2 position. chemicalbook.com While rearrangements of N-oxides are known in heterocyclic chemistry, their specific application to form a carboxylate group at the C4 position of a 2-methylquinoline is not prominently documented in scientific literature. Therefore, this route is considered less conventional for the synthesis of the target compound compared to the more direct Friedländer and esterification approaches.

Advanced Synthetic Techniques for this compound and its Derivatives

In recent years, synthetic organic chemistry has seen a significant shift towards methodologies that are not only efficient but also environmentally benign. This has led to the development of advanced techniques for the synthesis of quinoline derivatives, including the use of microwave irradiation and the application of green chemistry principles.

Microwave-Assisted Synthesis Optimization

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. The application of microwave irradiation has been successfully employed in the synthesis of quinoline derivatives, including those structurally related to this compound.

For instance, the Friedländer synthesis can be significantly optimized using microwave heating. Reactions that would typically require several hours of reflux can be completed in a matter of minutes. One study demonstrated that employing neat acetic acid as both a solvent and an acid catalyst under microwave irradiation at 160 °C allowed for quinoline synthesis in just 5 minutes with excellent yields. Another approach utilized an ionic liquid, [Bmim]HSO₄, as a catalyst under solvent-free microwave conditions to produce a diverse range of quinoline derivatives in high yields. These methods offer a rapid and efficient alternative for the synthesis of the quinoline core, which can then be further functionalized to the target ester. Microwave assistance has also been applied to the Doebner reaction, a method for producing quinoline-4-carboxylic acids, showcasing its versatility in this area of synthesis.

| Reaction Type | Catalyst | Conditions | Reaction Time | Yield | Reference |

| Friedländer Synthesis | Acetic Acid | Microwave, 160°C, neat | 5 min | Excellent | |

| Friedländer Synthesis | [Bmim]HSO₄ | Microwave, solvent-free | - | High | |

| Friedländer Synthesis | Nafion NR50 | Microwave, 200°C, ethanol | 60 min | 43-95% | |

| Doebner Reaction | Trifluoroacetic acid | Microwave | - | - |

Exploration of Green Chemistry Principles in Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.org The synthesis of quinolines has been an active area for the application of these principles. Strategies include the use of greener solvents, reusable catalysts, and energy-efficient reaction conditions.

| Green Chemistry Approach | Key Feature | Application in Quinoline Synthesis | Reference |

| Green Solvents | Use of water or ethanol | One-pot synthesis of quinoline-4-carboxylic acids | acs.org |

| Reusable Catalysts | Nanocatalysts, solid acid catalysts | Friedländer and Doebner-type reactions | researchgate.net |

| Energy Efficiency | Microwave-assisted reactions | Accelerated synthesis with reduced energy consumption | |

| Atom Economy | One-pot, multi-component reactions | Minimizes waste by incorporating most atoms from reactants into the final product |

Photochemical Reactions and Ring Contraction Approaches

Photochemical reactions offer unique pathways for the transformation of aromatic systems like quinoline. The study of photochemical dearomative cycloadditions of quinolines with alkenes provides insight into the reactivity of the quinoline nucleus under photo-irradiation. nih.gov The mechanism for such reactions is believed to involve a triplet-triplet energy transfer to a quinoline that has been activated by a Lewis acid, which is then followed by a stepwise radical cycloaddition. nih.gov While these studies focus on cycloaddition and the generation of sterically congested products, the principles of photo-induced reactivity are relevant. nih.gov For instance, the use of photosensitizers like 2-iPr-thioxanthone (ITX) and Lewis acids such as BF₃·OEt₂ can facilitate these transformations. nih.gov The specific photochemical behavior and potential for ring contraction of this compound itself is a specialized area that builds on these fundamental principles of quinoline photochemistry.

Mechanistic Investigations of this compound Formation

The formation of the 2-methylquinoline-4-carboxylate structure can be achieved through various synthetic routes, each with distinct mechanistic underpinnings. These pathways often involve complex rearrangements, radical additions, or condensation reactions to construct the bicyclic quinoline core.

Claisennih.govnih.gov-Sigmatropic Rearrangement Mechanisms in Quinoline N-Oxides

The Claisen rearrangement is a powerful and well-defined method for forming carbon-carbon bonds through a rsc.orgrsc.org-sigmatropic rearrangement. rudn.rulibretexts.orgnih.gov This concerted, pericyclic reaction involves the thermal conversion of an allyl vinyl ether to an unsaturated carbonyl compound. libretexts.orgorganic-chemistry.org In the context of aromatic systems, the initial rearrangement is typically followed by a rearomatization step. organic-chemistry.org

This type of rearrangement can be applied to heterocyclic systems, including those related to quinolines. For example, studies on the indolo[2,3-b]quinoline system have explored the Claisen-aza-Cope reaction, demonstrating the applicability of such rearrangements in complex nitrogen-containing aromatic structures. researchgate.net The reaction proceeds preferentially through a chair-like transition state, which allows for a high degree of stereocontrol. nih.govorganic-chemistry.org While not a direct synthesis of the title compound, the mechanism provides a valid theoretical pathway for constructing substituted quinoline cores from appropriately designed precursors, such as quinoline N-oxide derivatives possessing allyl ether functionalities.

Minisci Reaction Pathways in Heteroarene Alkylation

The Minisci reaction is a robust synthetic tool for the direct C–H functionalization of heteroaromatic compounds, including quinolines. nih.govrsc.org This reaction involves the addition of a nucleophilic alkyl radical to a protonated N-heteroarene under oxidative conditions. nih.govchim.it The general mechanism proceeds through three key steps:

Radical Generation: An alkyl radical is generated from a suitable precursor, such as a carboxylic acid or an alkyl halide. nih.govchim.it Modern variations often employ photocatalysis to generate these radicals under mild conditions. nih.gov

Radical Addition: The generated alkyl radical adds to the electron-deficient, protonated N-heteroarene. This addition preferentially occurs at the most electrophilic positions (typically C2 or C4 in quinolines), forming a heterocyclic aromatic radical cation intermediate. rsc.orgchim.it

Rearomatization: The radical intermediate undergoes oxidation and deprotonation to restore aromaticity, yielding the final alkylated heteroarene product. rsc.orgchim.it

This methodology is particularly valuable for late-stage functionalization in drug discovery, allowing for the rapid modification of complex molecules. nih.govacs.org Photocatalytic variants have enhanced the reaction's applicability, enabling the use of gaseous alkanes and improving functional group tolerance. nih.govacs.org

| Step | Description | Key Intermediates |

|---|---|---|

| 1 | Generation of a nucleophilic carbon-centered radical from a radical precursor. | Alkyl Radical (R•) |

| 2 | Addition of the radical to a protonated N-heteroarene. | Heterocyclic Aromatic Radical Cation |

| 3 | Oxidative rearomatization to furnish the final C-H functionalized product. | Alkylated N-Heteroarene |

Nucleophilic Attack and Deprotonation Intermediates

Classic condensation reactions for quinoline synthesis, such as the Pfitzinger reaction, are prime examples of pathways involving nucleophilic attack and deprotonation intermediates. The Pfitzinger synthesis produces quinoline-4-carboxylic acids from the reaction of isatin with a carbonyl compound in the presence of a base. pharmaguideline.comnih.gov

The mechanism for forming a 2-methylquinoline-4-carboxylic acid via this route proceeds as follows:

Ring Opening: Isatin is treated with a base (e.g., KOH), which catalyzes the hydrolytic ring-opening to form an isatic acid intermediate. researchgate.net

Nucleophilic Attack (Condensation): The active α-methylene group of a ketone (like acetone, to provide the 2-methyl group) is deprotonated by the base to form an enolate. This enolate then acts as a nucleophile, attacking the keto-carbonyl of the isatic acid derivative. researchgate.net

Dehydration and Cyclization: An intermolecular condensation occurs, forming a Schiff base intermediate, followed by dehydration. researchgate.net

Final Cyclization and Aromatization: A subsequent intramolecular Claisen-type condensation occurs, where a deprotonated benzylic position attacks the imine carbon, leading to cyclization. researchgate.net A final dehydration step results in the aromatic quinoline ring system. iipseries.org

The acidity of the methyl group at the C2 position of the quinoline ring is a known characteristic; it is readily deprotonated, which is a key factor in various functionalization reactions of the final product. stackexchange.comrsc.org

Process Optimization and Scale-Up Strategies for this compound

Optimizing the synthesis of this compound for larger-scale production involves addressing factors such as reaction efficiency, catalyst performance, and operational simplicity. Strategies often focus on improving reaction conditions and employing modern chemical technologies. journalirjpac.com

One key strategy is the adoption of continuous-flow conditions. Flow chemistry has been successfully applied to Minisci-type reactions, offering a scalable and sustainable approach. acs.org This method can overcome challenges associated with handling gaseous reagents and can improve reaction control and safety, which are critical for scale-up. acs.org

Yield Enhancement and Purity Improvement

Efforts to enhance the yield and purity of this compound are central to process optimization. The selection of reaction parameters plays a crucial role. In syntheses analogous to the formation of 4-methylquinazoline, optimization of catalyst type (e.g., Lewis acids), the molar ratio of substrates, reaction temperature, and duration are critical factors that can significantly increase the yield of the final product. journalirjpac.com

In nanoparticle-catalyzed syntheses, optimizing the catalyst loading is essential for maximizing yield. nih.gov For the synthesis of 2-methyl-6-nitroquinoline, a catalyst loading of 6% (w/w) was found to be optimal, doubling the reaction yield compared to the uncatalyzed process. nih.gov The mechanism for this improvement is attributed to the stabilization of reaction intermediates on the acidic surface of the silica coating of the nanoparticles. nih.gov Such enhancements not only increase the output but can also improve purity by minimizing the formation of side products, simplifying downstream processing.

| Parameter | Uncatalyzed Reaction | Fe₃O₄@SiO₂ Catalyzed Reaction |

|---|---|---|

| Reaction Time | 110 min | 80 min |

| Yield | ~20-47% | Doubled Yield |

| Catalyst Ratio | N/A | 6% (w/w) optimal |

Data derived from the synthesis of 2-methyl-6-nitroquinoline. nih.gov

Reaction Time Reduction

Significant advancements in synthetic methodologies have focused on reducing the reaction times for the synthesis of quinoline derivatives, including this compound. Key strategies involve the use of microwave irradiation and novel catalytic systems, which offer substantial improvements over traditional heating methods.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. researchgate.net For the synthesis of quinolinones, which are structurally related to quinolines, microwave irradiation has been shown to dramatically shorten reaction times and improve yields, particularly when combined with solvent-free conditions. asianpubs.orgresearchgate.net In one study, a simple and efficient method for the synthesis of 2-methylquinolin-4(1H)-one derivatives via a Combes cyclization was developed using an acidic resin (NKC-9) as a reusable catalyst under microwave irradiation. asianpubs.org This approach not only accelerated the reaction but also promoted environmentally friendly practices by eliminating the need for conventional solvents. asianpubs.orgresearchgate.net The use of microwaves in the Knoevenagel reaction for preparing 2-styrylquinoline-4-carboxylic acids also resulted in short reaction times and good yields. nih.gov

| Method | Catalyst/Conditions | Substrate/Reaction | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| Nanocatalysis | Fe3O4@SiO2 | 2-methyl-6-nitroquinoline synthesis | 80 minutes | ~50% improvement | nih.gov |

| Conventional Heating | (Not specified) | 2-methyl-6-nitroquinoline synthesis | 110 minutes | Baseline | nih.gov |

| Microwave-Assisted Synthesis | NKC-9 Acidic Resin (Solvent-Free) | Combes synthesis of 2-methyl-4-quinolinones | Significantly shortened | High | asianpubs.orgresearchgate.net |

| Microwave-Assisted Synthesis | Trifluoroacetic acid (TFA) | Knoevenagel reaction for 2-styrylquinoline-4-carboxylic acids | Short | Good | nih.gov |

Development of Novel Synthetic Routes and Processes

Beyond optimizing existing methods, significant research has been dedicated to developing novel synthetic routes and processes for quinoline-4-carboxylate (B1235159) derivatives. These efforts aim to improve efficiency, expand substrate scope, and enhance the environmental friendliness of the syntheses.

Classic methods such as the Pfitzinger and Doebner reactions have long been employed for synthesizing quinoline-4-carboxylic acids. researchgate.netnih.govbohrium.com The Pfitzinger reaction, for example, involves the condensation of isatin with a carbonyl compound. nih.gov However, these traditional methods can suffer from limitations such as harsh reaction conditions or limited substrate applicability. nih.gov

To overcome these drawbacks, modern synthetic chemistry has introduced several innovative approaches. One such development is the use of unique catalytic systems. For the synthesis of this compound specifically, a reaction utilizing Cp2ZrCl2 and trimellitic acid as a catalyst has been reported. researchgate.net Another advanced process involves an acceptorless dehydrogenative coupling (ADC) reaction catalyzed by an iridium complex, which allows for the one-pot synthesis of various substituted quinolines from readily available 2-aminobenzyl alcohols and secondary alcohols under mild conditions. researchgate.net

Metal-free synthesis has also gained prominence as an environmentally benign alternative. A novel strategy has been developed for the synthesis of quinoline derivatives from 2-methylquinolines and 2-styrylanilines. nih.govacs.org This method proceeds through a tandem reaction involving the functionalization of C(sp3)–H bonds and subsequent cyclization, avoiding the need for transition metals. nih.govacs.org Similarly, a molecular iodine-mediated formal [3 + 2 + 1] cycloaddition provides a direct route to substituted quinolines from simple starting materials like methyl ketones, arylamines, and styrenes. organic-chemistry.org

The Combes reaction has also been modernized. An efficient and eco-friendly protocol for synthesizing 2-methyl-4-quinolinones uses a reusable, macroporous acidic resin (NKC-9) under solvent-free and microwave-assisted conditions, highlighting a shift towards more sustainable processes. asianpubs.orgresearchgate.net

| Synthetic Route | Key Reagents/Catalysts | Description | Advantages | Reference |

|---|---|---|---|---|

| Pfitzinger Reaction | Isatin, Carbonyl Compound, Base (e.g., KOH) | Classic condensation reaction for quinoline-4-carboxylic acids. | Well-established. | nih.govresearchgate.net |

| Doebner Reaction | Aniline, Aldehyde, Pyruvic Acid | Forms quinoline-4-carboxylic acids; the order of reactant mixing is crucial. | Simple procedure. | bohrium.com |

| Modified Combes Synthesis | Aniline, Ethyl acetoacetate, NKC-9 Resin, Microwave | An acid-catalyzed cyclization under solvent-free conditions. | High yields, short reaction times, reusable catalyst, eco-friendly. | asianpubs.orgresearchgate.net |

| Zirconocene/Trimellitic Acid Catalysis | Cp2ZrCl2, Trimellitic acid | A specific catalytic system for preparing this compound. | Novel catalyst combination. | researchgate.net |

| Metal-Free C-H Functionalization | 2-Methylquinolines, 2-Styrylanilines, I2, TBHP | Tandem cyclization strategy avoiding transition metals. | Environmentally friendly, excellent functional group tolerance. | nih.govacs.org |

| Acceptorless Dehydrogenative Coupling (ADC) | 2-Aminobenzyl alcohols, Secondary alcohols, Iridium catalyst | One-pot synthesis via a cyclometalated iridium complex. | Mild conditions, wide substrate scope, atom-economic. | researchgate.net |

Chemical Reactivity and Derivatization of Methyl 2 Methylquinoline 4 Carboxylate

Transformation into 2-Methylquinoline-4-carboxylic Acid and its Derivatives

One of the fundamental transformations of methyl 2-methylquinoline-4-carboxylate is its conversion to the corresponding carboxylic acid and subsequent derivatives. This process unlocks a gateway to a wider range of functionalizations and applications.

Hydrolysis of the Ester Moiety

The hydrolysis of the methyl ester in this compound to yield 2-methylquinoline-4-carboxylic acid is a standard and crucial reaction. This conversion is typically achieved under basic conditions, for instance, by refluxing with sodium hydroxide (B78521) in an aqueous or alcoholic solvent, followed by acidification to precipitate the carboxylic acid. nih.gov This foundational reaction is often the first step in the synthesis of more complex quinoline (B57606) derivatives. nih.govresearchgate.net

Formation of 2-Methylquinoline-4-carboxylic Acid Hydrazide

Further derivatization of the ester can lead to the formation of hydrazides. For example, reacting this compound with hydrazine (B178648) hydrate (B1144303) in a suitable solvent like methanol (B129727) under reflux conditions yields 2-methylquinoline-4-carboxylic acid hydrazide. In a specific instance, this reaction, when carried out overnight, resulted in a 79.2% yield of the product as a white solid. chemicalbook.com These hydrazides serve as important intermediates for synthesizing various heterocyclic compounds.

Synthesis of Novel Quinoline Derivatives from this compound

The inherent reactivity of this compound allows for its use as a starting material in the synthesis of a wide range of novel quinoline derivatives through modifications at both the quinoline ring and the ester group.

Functionalization at the Quinoline Ring System

The quinoline ring system is susceptible to various functionalization reactions. While direct functionalization on the this compound molecule can be complex, related quinoline structures undergo reactions such as C-H bond functionalization to introduce new substituents. rsc.org This approach is a transformative strategy in modern synthetic chemistry for creating diverse quinoline-based scaffolds. rsc.org For instance, metal-free strategies have been developed for the functionalization of C(sp3)–H bonds in 2-methylquinolines to synthesize more complex quinoline derivatives. nih.govacs.org

Modifications of the Ester Group

The ester group at the 4-position is a prime site for modification. Beyond simple hydrolysis, it can be converted into amides, hydrazides, and other functional groups, paving the way for the synthesis of compounds with diverse properties. These modifications are crucial for developing new lead compounds in drug discovery. researchgate.net

Exploration of New Chemical Reactions and Mechanisms Involving this compound

Research continues to uncover new reactions and mechanisms involving quinoline derivatives. For example, metal-free tandem cyclization strategies have been developed to synthesize quinoline derivatives from 2-methylquinolines and 2-styrylanilines. acs.org These methods offer an environmentally friendly approach to activating C(sp3)–H bonds and forming new C–C and C–N bonds. acs.org Such advancements are pivotal for the efficient and sustainable production of medicinally valuable quinoline structures. acs.org

Role as a Precursor in Organic Synthesis

Quinoline and its derivatives are fundamental scaffolds in the synthesis of a wide array of biologically active compounds and functional materials. researchgate.net this compound, as a functionalized quinoline, is a valuable building block for the construction of more complex molecular architectures. chemimpex.com

The corresponding carboxylic acid, 2-methylquinoline-4-carboxylic acid, which can be derived from the methyl ester, is a key intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory and analgesic medications. chemimpex.com The versatility of the quinoline core and the carboxylic acid functional group allows for the introduction of diverse substituents and the formation of various derivatives, making it a crucial component in drug discovery and development. chemimpex.com

While the direct use of this compound as a precursor for a specifically named bioactive compound is not explicitly detailed in the provided search results, its role as an intermediate is evident. For example, the synthesis of 2-methylquinoline-4-carboxylic acid hydrazide from the methyl ester provides a precursor for further derivatization, potentially leading to compounds with antibacterial or other therapeutic properties. rsc.org The general importance of quinoline derivatives in medicinal chemistry strongly suggests that this compound is a valuable starting material for the synthesis of novel lead compounds in drug discovery. researchgate.net

Spectroscopic Characterization Methodologies for Methyl 2 Methylquinoline 4 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR allows for the precise assignment of protons and carbons within a molecule.

Proton (¹H) NMR spectroscopy of Methyl 2-methylquinoline-4-carboxylate, conducted in deuterochloroform (CDCl₃), reveals characteristic signals corresponding to the different types of protons in the molecule. The aromatic region of the spectrum displays a series of multiplets, while the aliphatic region shows distinct singlets for the methyl and methoxy (B1213986) groups.

The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference. A key finding in the ¹H NMR spectrum is the singlet at 2.5 ppm, which is attributed to the three protons of the methyl group at the 2-position of the quinoline (B57606) ring. Another significant singlet appears at 3.8 ppm, corresponding to the three protons of the methoxy group of the ester functionality. The aromatic protons on the quinoline ring system are observed as a multiplet in the range of 7.51 to 8.61 ppm, integrating to five protons. Specifically, the proton at the 3-position (H3) gives a singlet at 7.73 ppm. The signals for the other aromatic protons are observed as follows: a triplet of doublets for H6 at 7.51 ppm, a triplet of doublets for H7 at 7.64 ppm, a doublet of doublets for H8 at 8.00 ppm, and a doublet of doublets for H5 at 8.61 ppm. lew.ro

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity |

| CH₃ (at C2) | 2.5 | Singlet |

| OCH₃ | 3.8 | Singlet |

| H6 | 7.51 | Triplet of doublets |

| H7 | 7.64 | Triplet of doublets |

| H3 | 7.73 | Singlet |

| H8 | 8.00 | Doublet of doublets |

| H5 | 8.61 | Doublet of doublets |

Carbon-13 (¹³C) NMR spectroscopy provides valuable insight into the carbon skeleton of this compound. The spectrum, also recorded in CDCl₃, shows distinct signals for each unique carbon atom in the molecule.

The carbonyl carbon of the ester group is characteristically found downfield at a chemical shift of 166.67 ppm. The carbon of the methyl group at the 2-position resonates at 25.23 ppm, while the methoxy carbon is observed at 52.62 ppm. The remaining signals in the spectrum correspond to the carbons of the quinoline ring system, appearing in the aromatic region between 123.21 and 158.42 ppm. The specific assignments are as follows: 123.21, 125.37, 127.18, 129.21, 129.71, 135.06, 149.38, and 158.42 ppm. lew.ro

| Carbon Assignment | Chemical Shift (δ) in ppm |

| CH₃ (at C2) | 25.23 |

| OCH₃ | 52.62 |

| Aromatic C | 123.21 |

| Aromatic C | 125.37 |

| Aromatic C | 127.18 |

| Aromatic C | 129.21 |

| Aromatic C | 129.71 |

| Aromatic C | 135.06 |

| Aromatic C | 149.38 |

| Aromatic C | 158.42 |

| C=O (Ester) | 166.67 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound, typically recorded using a potassium bromide (KBr) pellet, shows characteristic absorption bands that confirm the presence of its key functional groups.

A strong absorption band is observed at 1723 cm⁻¹, which is indicative of the C=O stretching vibration of the ester functional group. The presence of the quinoline ring is confirmed by a medium intensity band at 1593 cm⁻¹, corresponding to the C=N stretching vibration. An additional significant band is observed at 1243 cm⁻¹, which can be attributed to the C-O stretching of the ester group. lew.ro

| Vibrational Mode | Frequency (cm⁻¹) | Intensity |

| C=O Stretch (Ester) | 1723 | Strong |

| C=N Stretch (Quinoline) | 1593 | Medium |

| C-O Stretch (Ester) | 1243 | Not specified |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular formula of a compound by providing a highly accurate measurement of its mass-to-charge ratio (m/z). While specific experimental HRMS data for this compound was not found in the searched literature, the expected data can be predicted based on its molecular formula, C₁₂H₁₁NO₂. The calculated exact mass of the neutral molecule is 201.07898. In a typical HRMS experiment using electrospray ionization (ESI) in positive ion mode, the compound would be observed as the protonated molecule, [M+H]⁺. The expected accurate mass for this ion would be 202.08626. The observation of a peak at this m/z value with a high degree of accuracy (typically within 5 ppm) would confirm the elemental composition of the molecule.

Advanced Applications and Research Directions

Methyl 2-methylquinoline-4-carboxylate in Material Science

The application of quinoline (B57606) derivatives in material science is a growing area of research, with compounds like 2-Methyl-Quinoline-4-carboxylic acid, the precursor to this compound, being utilized in the development of advanced materials. chemimpex.com These materials often possess enhanced properties such as improved durability and greater resistance to environmental factors. chemimpex.com The versatile reactivity of the quinoline structure allows for its incorporation into polymers and coatings. chemimpex.com While direct studies on this compound are less common, its role as a key intermediate suggests its importance in synthesizing more complex molecules for these applications. The functionalization of the quinoline core is crucial for tuning the properties of these materials.

Catalysis Research Involving this compound

While this compound itself is not primarily known as a catalyst, its synthesis often involves catalytic processes. For instance, one method employs a Cp2ZrCl2, trimellitic acid catalyst system. researchgate.net More broadly, the quinoline framework is explored in catalysis. For example, 8-methylquinoline (B175542) palladacycles have been shown to be stable and efficient catalysts for carbon-carbon bond formation. This indicates the potential for designing novel catalysts based on the quinoline scaffold, where derivatives like this compound could serve as ligands or precursors for more complex catalytic structures.

Development of Fluorescent Probes and Sensors Based on Quinoline Scaffold

The quinoline scaffold is a foundational structure for the development of fluorescent probes and sensors due to its inherent photophysical properties. chemimpex.comnih.gov Quinolines are at the core of some of the earliest known small molecule fluorophores, like quinine. nih.gov The nitrogen atom in the quinoline ring is a key feature, as its interaction with target molecules can lead to detectable changes in fluorescence. nih.gov

Researchers have successfully designed and synthesized highly modular quinoline-based probes for applications such as live-cell imaging. nih.gov These probes often feature a "push-pull" system where electron-donating and electron-withdrawing groups are strategically placed to tune the photophysical properties. nih.gov The 2- and 4-positions of the quinoline ring, where the methyl and carboxylate groups reside in the subject compound, are critical for this tuning. nih.gov

Derivatives of the quinoline scaffold are employed to create fluorescent probes for detecting various analytes, including metal ions like Zn2+ and nitro-phenolic compounds. rsc.orgmdpi.com For instance, quinoline-tagged organic probes have been developed for the sensitive detection of 2,4,6-trinitrophenol (TNP) and Zn2+ ions at parts-per-billion levels. rsc.org The design of these sensors often involves modifying the quinoline structure to enhance selectivity and sensitivity through mechanisms like chelation-enhanced fluorescence (CHEF) and photo-induced electron transfer (PET). rsc.orgmdpi.comrsc.org this compound can serve as a valuable starting material for synthesizing such sophisticated sensor molecules.

Table 1: Examples of Quinoline-Based Fluorescent Sensors

| Sensor Name | Target Analyte(s) | Detection Limit | Sensing Mechanism |

|---|---|---|---|

| bqbpbn | 2,4,6-trinitrophenol (TNP), Zn2+ | 1.2 ppm (TNP), 5 ppb (Zn2+) | Photo-induced electron transfer |

| bqbpxn | 2,4,6-trinitrophenol (TNP), Zn2+ | 0.3 ppm (TNP), 10 ppb (Zn2+) | Photo-induced electron transfer |

Computational and Theoretical Chemistry Studies

Computational methods are increasingly used to understand the properties and interactions of quinoline derivatives at a molecular level.

Molecular Modeling and Docking Studies

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a larger target molecule, typically a protein. This method is crucial in drug discovery and design. nih.gov Studies on various quinoline derivatives have demonstrated their potential as inhibitors for targets like P-glycoprotein, which is involved in multidrug resistance in cancer. nih.gov For example, docking studies of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives revealed significant binding affinities through hydrophobic and hydrogen bond interactions. nih.gov

In another study, molecular docking simulations were performed on derivatives of methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate, a compound structurally related to this compound. nih.govresearchgate.net These simulations suggested that the compounds could be potent inhibitors of Hepatitis B Virus (HBV) replication. nih.govresearchgate.net Such in-silico studies are invaluable for identifying potential therapeutic agents and guiding synthetic efforts. researchgate.net

Table 2: Molecular Docking Study Example

| Compound Class | Target Protein | Key Findings |

|---|---|---|

| 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives | P-glycoprotein (6C0V) | Significant binding affinities via hydrophobic and H-bond interactions. |

Quantum Chemical Calculations

Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to investigate the electronic structure and geometry of molecules. researchgate.netresearchgate.netmdpi.com These calculations provide insights into molecular properties and reactivity. For instance, in the study of 2-(4-Methylphenyl)quinoline-4-carboxylic acid, quantum-chemical calculations were used to rationalize the ligand's conformation, which was found to be similar to the structure determined by X-ray diffraction. researchgate.net

Similarly, quantum chemical calculations were carried out on the anion of methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate to understand its electronic structure and explain the regioselectivity of methylation reactions. nih.govresearchgate.netmdpi.com These theoretical studies are essential for predicting reaction outcomes and designing synthetic pathways. researchgate.netmdpi.com

Q & A

Q. What are the established synthetic routes for Methyl 2-methylquinoline-4-carboxylate, and how are reaction conditions optimized?

Methodological Answer: The synthesis of quinoline derivatives like this compound typically employs cyclization and functionalization strategies:

- Pfitzinger Reaction : Condensation of isatin derivatives with ketones in alkaline media. For example, reacting 2-methyl-4-carbomethoxyquinoline precursors with methyl malonyl chloride under basic conditions yields the target compound .

- Catalytic Cyclization : Aluminum chloride (AlCl₃) in 1,2-dichlorobenzene at elevated temperatures (378 K) facilitates heterocyclization of intermediates, as demonstrated in the synthesis of related pyrroloquinoline carboxylates .

- Optimization : Continuous flow reactors and automated platforms enhance scalability and reproducibility. Reaction parameters (temperature, solvent polarity, and catalyst loading) are systematically adjusted using design-of-experiment (DoE) approaches to maximize yield and purity .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H NMR resolves substituent positions and confirms isomer purity (e.g., distinguishing cis/trans isomers via coupling constants) . ¹³C NMR identifies carbonyl and aromatic carbon environments.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, critical for confirming synthetic intermediates .

- X-ray Crystallography : SHELX programs refine crystal structures to determine bond lengths, angles, and intermolecular interactions (e.g., C–H⋯π or hydrogen bonding) . ORTEP-III generates 3D visualizations of molecular geometry .

- Infrared Spectroscopy (IR) : Confirms functional groups (e.g., ester C=O stretches at ~1730 cm⁻¹ and quinoline ring vibrations) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .

- First Aid :

- Storage : In airtight containers under dry, ventilated conditions away from ignition sources .

Advanced Research Questions

Q. How can discrepancies between spectroscopic and crystallographic data be resolved during structural elucidation?

Methodological Answer:

- Case Study : In the synthesis of pyrroloquinoline derivatives, NMR confirmed cis-isomer purity, while X-ray data resolved bond geometry ambiguities. SHELXL refinement reconciled torsion angles and hydrogen-bonding networks .

- Computational Validation : Density Functional Theory (DFT) optimizes molecular geometry, comparing calculated vs. experimental NMR/IR spectra to validate structural assignments .

Q. What computational approaches are used to study the conformational dynamics of this compound?

Methodological Answer:

- Puckering Analysis : Cremer-Pople coordinates quantify ring puckering amplitudes and phase angles for quinoline rings, identifying nonplanar conformations .

- Molecular Dynamics (MD) : Simulates solvent effects on conformational stability, revealing dominant tautomers or rotamers in solution .

- Docking Studies : Predict binding affinities for biological targets (e.g., enzymes) by modeling interactions between the carboxylate group and active-site residues .

Q. How can synthetic byproducts or regioisomeric impurities be identified and minimized?

Methodological Answer:

- Chromatographic Separation : HPLC or GC-MS with chiral columns resolves regioisomers. For example, GC-MS differentiated intermediates in pyrroloquinoline synthesis with 95% purity .

- Reaction Monitoring : In situ FTIR tracks reaction progress, identifying side products (e.g., ester hydrolysis or decarboxylation) .

- Catalyst Screening : Transition-metal catalysts (e.g., Pd/Cu) improve regioselectivity in cyclization steps, reducing byproduct formation .

Q. What strategies are employed to enhance the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

- Accelerated Stability Testing : Samples are incubated at 40°C/75% RH for 4–8 weeks, with HPLC monitoring degradation products (e.g., ester hydrolysis to carboxylic acid) .

- pH-Dependent Studies : Buffered solutions (pH 1–13) assess carboxylate group protonation states and solubility changes .

- Lyophilization : Freeze-drying improves long-term storage stability by minimizing hydrolytic degradation .

Q. How does the electronic structure of this compound influence its reactivity in cross-coupling reactions?

Methodological Answer:

- Electron-Deficient Quinoline Core : Facilitates nucleophilic aromatic substitution (SNAr) at the 4-carboxylate position.

- Pd-Catalyzed Coupling : Suzuki-Miyaura reactions with aryl boronic acids proceed efficiently due to the electron-withdrawing ester group activating the quinoline ring .

- DFT Calculations : Frontier molecular orbital (FMO) analysis predicts reactive sites, guiding functionalization strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.